1,3-Di(thiophen-2-yl)propane-1,3-dione
Overview
Description
1,3-Di(thiophen-2-yl)propane-1,3-dione is an organic compound with the molecular formula C11H8O2S2. It is characterized by the presence of two thiophene rings attached to a propane-1,3-dione backbone.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that thiophene derivatives can interact with their targets through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
It also shows inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties can significantly impact the bioavailability of the compound.
Result of Action
It’s known that thiophene derivatives can have various biological effects, depending on their specific structures and targets .
Action Environment
The action of 1,3-Di(thiophen-2-yl)propane-1,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,3-Di(thiophen-2-yl)propane-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit certain oxidoreductases, thereby modulating the redox state within cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in stress responses and metabolic regulation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding often involves interactions with amino acid residues within the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, including enhanced stress responses and metabolic regulation. At higher doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological outcomes. These threshold effects underscore the importance of dosage considerations in the application of this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the levels of key metabolites, thereby modulating the overall metabolic state of cells. For example, it can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is a key factor in its biochemical activity. This compound has been observed to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular function. The targeting of this compound to these compartments is often mediated by post-translational modifications and targeting signals that direct its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(thiophen-2-yl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(thiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
1,3-Di(thiophen-2-yl)propane-1,3-dione has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored as a scaffold for the development of new pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,3-Di(phenyl)propane-1,3-dione: Similar structure but with phenyl rings instead of thiophene rings.
1,3-Di(furan-2-yl)propane-1,3-dione: Contains furan rings instead of thiophene rings.
Uniqueness
1,3-Di(thiophen-2-yl)propane-1,3-dione is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to phenyl or furan analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
1,3-dithiophen-2-ylpropane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKDXOACFEXKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292131 | |
Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-14-3 | |
Record name | NSC80415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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